molecular formula C20H33N3O B7916038 (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7916038
M. Wt: 331.5 g/mol
InChI Key: OJCKWVXKICVMSX-OALUTQOASA-N
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Description

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an amino group, a benzyl-piperidinyl moiety, and an isopropyl group attached to a butyramide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Amino Group: The amino group is introduced through an amination reaction.

    Formation of the Butyramide Backbone: The butyramide backbone is formed through an amidation reaction involving isopropylamine and a suitable acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to modify the benzyl group or the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce de-benzylated or reduced piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-((S)-1-phenyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide
  • (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-methyl-3-methyl-butyramide
  • (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-ethyl-butyramide

Uniqueness

The uniqueness of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets.

Properties

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKWVXKICVMSX-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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